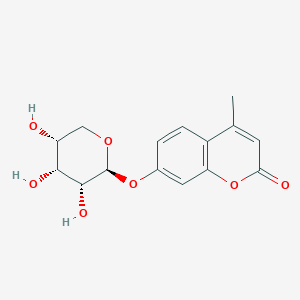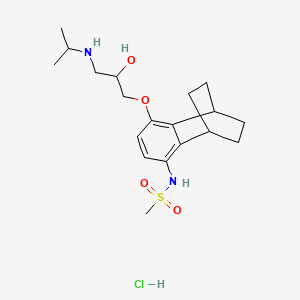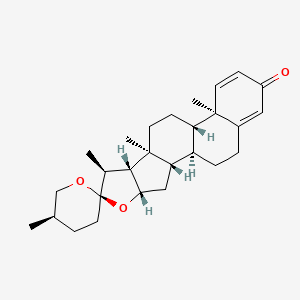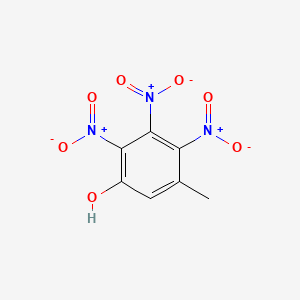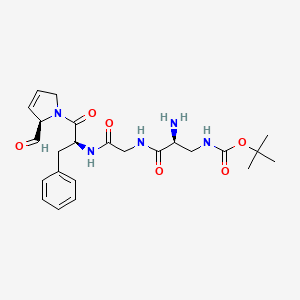![molecular formula C11H11N3OS2 B1206361 N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B1206361.png)
N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide is a member of acetamides.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
1,3,4-thiadiazole derivatives, including structures similar to N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide, have gained significant attention due to their extensive pharmacological activities. These compounds have been identified as potential candidates in the development of new drugs due to their broad spectrum of activities, including anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The presence of the toxophoric N2C2S moiety in these compounds contributes to their pharmacological significance, making them a focal point for medicinal chemistry and drug development (Mishra et al., 2015).
Structural Modification and Medicinal Chemistry
The synthesis and structural modification of heterocyclic systems with thiadiazole fragments are a significant area of interest in bioorganic and medicinal chemistry. These compounds, including 1,3,4-thiadiazole derivatives, are recognized for their broad spectrum of biological activities. The structural flexibility of these molecules allows for the creation of new compounds with improved pharmacological profiles. This area of research holds promise for the optimization and rational design of highly active molecules with optimal drug-like characteristics, and the discovery of potential mechanisms of action through structure-activity relationship (SAR), quantitative structure-activity relationship (QSAR) analysis, and molecular docking (Koval et al., 2022).
Biological Activities and Chemical Properties
The chemistry, synthesis, and biological activities of thiadiazole compounds have been extensively reviewed, highlighting their diverse applications in organic synthesis, pharmaceuticals, and biological systems. Thiadiazoles are known for their multifaceted properties, serving as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The ongoing global research on thiadiazole chemistry underscores the wide spectrum of applications and the potential of these compounds in developing more effective and safer agents (Asif, 2016).
Role in Antimicrobial and Antiviral Activities
Thiadiazole derivatives, including structures similar to this compound, have shown significant antimicrobial and antiviral activities. The structural diversity and pharmacophoric features of thiadiazole compounds contribute to their effectiveness against a range of microbial strains and viruses. The comprehensive study of these compounds' structure-activity relationship (SAR) has been instrumental in developing newer compounds with improved efficacy and safety profiles, making them an essential tool for therapeutic researchers (Alam, 2018).
Eigenschaften
Molekularformel |
C11H11N3OS2 |
|---|---|
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide |
InChI |
InChI=1S/C11H11N3OS2/c1-16-11-13-10(17-14-11)12-9(15)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14,15) |
InChI-Schlüssel |
FKPXPIKZDFLVLQ-UHFFFAOYSA-N |
SMILES |
CSC1=NSC(=N1)NC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CSC1=NSC(=N1)NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S)-3-[(2S,3R)-3-(methylsulfonyloxymethyl)oxiran-2-yl]oxiran-2-yl]methyl methanesulfonate](/img/structure/B1206278.png)
